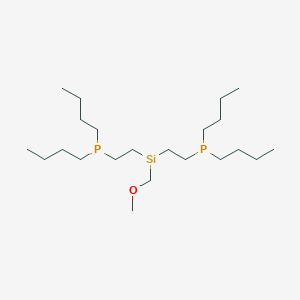
Methoxymethylbis(dibutylphosphinoethyl) silane
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Methoxymethylbis(dibutylphosphinoethyl) silane is an organosilicon compound characterized by the presence of silicon (Si) atoms bonded to organic groups. This compound belongs to the class of silanes, which are widely used in various industrial and scientific applications due to their unique chemical properties. The presence of both phosphinoethyl and methoxymethyl groups in its structure imparts distinctive reactivity and functionality, making it a valuable compound in synthetic chemistry and material science.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of Methoxymethylbis(dibutylphosphinoethyl) silane typically involves the reaction of dibutylphosphinoethyl chloride with methoxymethylsilane under controlled conditions. The reaction is usually carried out in the presence of a base, such as triethylamine, to facilitate the nucleophilic substitution reaction. The reaction conditions, including temperature and solvent choice, are optimized to achieve high yields and purity of the desired product .
Industrial Production Methods
On an industrial scale, the production of this compound may involve continuous flow reactors to enhance reaction efficiency and scalability. The use of advanced catalytic systems and optimized reaction parameters ensures consistent quality and high throughput .
Análisis De Reacciones Químicas
Types of Reactions
Methoxymethylbis(dibutylphosphinoethyl) silane undergoes various chemical reactions, including:
Oxidation: The phosphinoethyl groups can be oxidized to form phosphine oxides.
Reduction: The compound can be reduced to form silane derivatives with different oxidation states.
Substitution: The methoxymethyl group can be substituted with other functional groups through nucleophilic substitution reactions
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents such as lithium aluminum hydride for reduction, and nucleophiles like alkoxides for substitution reactions. The reactions are typically carried out under controlled temperatures and inert atmospheres to prevent unwanted side reactions .
Major Products
The major products formed from these reactions include phosphine oxides, reduced silane derivatives, and substituted silanes with various functional groups. These products have diverse applications in material science and synthetic chemistry .
Aplicaciones Científicas De Investigación
Methoxymethylbis(dibutylphosphinoethyl) silane has a wide range of scientific research applications, including:
Chemistry: Used as a precursor in the synthesis of complex organosilicon compounds and as a reagent in various organic transformations
Biology: Employed in the modification of biomolecules and surfaces for enhanced biocompatibility and functionality
Medicine: Investigated for its potential use in drug delivery systems and as a component in diagnostic tools
Industry: Utilized in the production of advanced materials, coatings, and adhesives due to its unique chemical properties
Mecanismo De Acción
The mechanism of action of Methoxymethylbis(dibutylphosphinoethyl) silane involves its ability to form strong covalent bonds with various substrates. The phosphinoethyl groups can coordinate with metal centers, enhancing the compound’s reactivity and facilitating catalytic processes. The methoxymethyl group provides additional functionality, allowing for further chemical modifications and interactions with other molecules .
Comparación Con Compuestos Similares
Similar Compounds
Similar compounds include other organosilicon compounds with different functional groups, such as:
- Trimethoxysilane
- Dimethyldichlorosilane
- Triethoxysilane
Uniqueness
Methoxymethylbis(dibutylphosphinoethyl) silane is unique due to the presence of both phosphinoethyl and methoxymethyl groups, which impart distinctive reactivity and functionality. This combination allows for versatile applications in various fields, making it a valuable compound in both research and industrial settings .
Propiedades
Fórmula molecular |
C22H49OP2Si |
|---|---|
Peso molecular |
419.7 g/mol |
InChI |
InChI=1S/C22H49OP2Si/c1-6-10-14-24(15-11-7-2)18-20-26(22-23-5)21-19-25(16-12-8-3)17-13-9-4/h6-22H2,1-5H3 |
Clave InChI |
ZYNVAPMKJNYAJL-UHFFFAOYSA-N |
SMILES canónico |
CCCCP(CCCC)CC[Si](CCP(CCCC)CCCC)COC |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


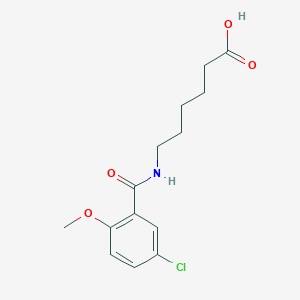
![Butanedioic acid, bis[(3-methoxyphenyl)methylene]-](/img/structure/B14414006.png)
![Methyl {[(benzyloxy)carbonyl]amino}(oxo)acetate](/img/structure/B14414013.png)
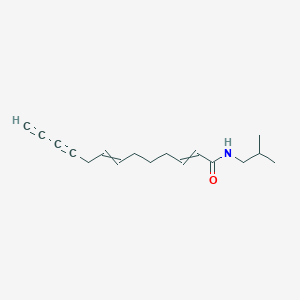

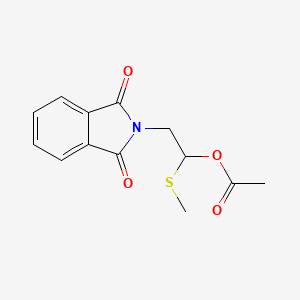
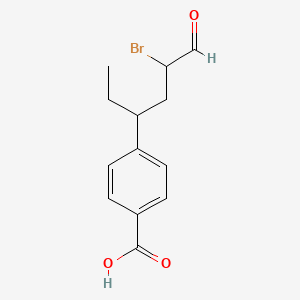
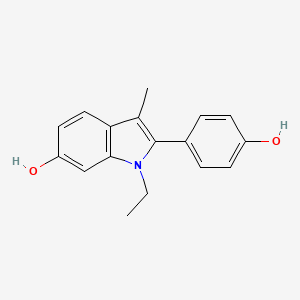
![6H-imidazo[4,5-e][2,1]benzoxazole](/img/structure/B14414039.png)

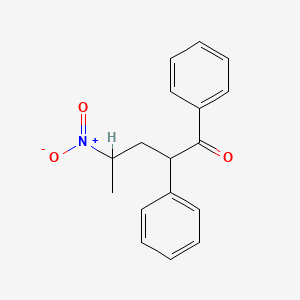


![2-Butanone, 3,3-dimethyl-1-phenyl-1-[(trimethylsilyl)oxy]-](/img/structure/B14414077.png)
